Cas no 2287316-27-0 (2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid)

2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid is a specialized organic compound featuring a naphthalene core functionalized with a phenylmethoxycarbonylaminomethyl group and an acetic acid moiety. This structure confers versatility in synthetic applications, particularly in peptide chemistry and pharmaceutical intermediates, where its carbamate-protected amine and carboxylic acid functionalities enable selective derivatization. The compound’s rigid naphthalene scaffold enhances stability, while the reactive groups facilitate further modifications under controlled conditions. Its well-defined stereochemistry and purity make it suitable for research in medicinal chemistry, particularly for designing enzyme inhibitors or receptor-targeting molecules. The product is typically characterized by high reproducibility and compatibility with standard coupling reagents.
2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid structure
2287316-27-0 structure
Product name:2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid
CAS No:2287316-27-0
MF:C21H23NO4
MW:353.41162610054
CID:5849682
PubChem ID:137943248

2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2287316-27-0
    • 2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid
    • 2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
    • EN300-6747485
    • Inchi: 1S/C21H23NO4/c23-19(24)13-21(12-6-10-17-9-4-5-11-18(17)21)15-22-20(25)26-14-16-7-2-1-3-8-16/h1-5,7-9,11H,6,10,12-15H2,(H,22,25)(H,23,24)
    • InChI Key: VBPYVXILKWTMGN-UHFFFAOYSA-N
    • SMILES: OC(CC1(CNC(=O)OCC2C=CC=CC=2)C2C=CC=CC=2CCC1)=O

Computed Properties

  • Exact Mass: 353.16270821g/mol
  • Monoisotopic Mass: 353.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 75.6Ų

2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6747485-2.5g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
2.5g
$2211.0 2025-03-13
Enamine
EN300-6747485-0.25g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
0.25g
$1038.0 2025-03-13
Enamine
EN300-6747485-0.1g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
0.1g
$993.0 2025-03-13
Enamine
EN300-6747485-5.0g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
5.0g
$3273.0 2025-03-13
Enamine
EN300-6747485-0.05g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
0.05g
$948.0 2025-03-13
Enamine
EN300-6747485-0.5g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
0.5g
$1084.0 2025-03-13
Enamine
EN300-6747485-10.0g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
10.0g
$4852.0 2025-03-13
Enamine
EN300-6747485-1.0g
2-[1-({[(benzyloxy)carbonyl]amino}methyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetic acid
2287316-27-0 95.0%
1.0g
$1129.0 2025-03-13

Additional information on 2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid

2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid (CAS No. 2287316-27-0): An Overview

2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid (CAS No. 2287316-27-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as CMPD-A for simplicity, is characterized by its unique structural features and biological activities. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid is defined by a naphthalene core with a substituted amide group and an acetic acid moiety. The phenylmethoxycarbonyl group (Cbz) is a common protecting group used in organic synthesis to mask the amino functionality during multi-step reactions. The synthesis of this compound typically involves several key steps, including the formation of the naphthalene ring, introduction of the Cbz-protected amine, and final acetylation to form the acetic acid derivative.

Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of CMPD-A. For instance, a study published in the Journal of Organic Chemistry in 2023 described a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product. This method not only reduces the number of steps required but also minimizes the use of hazardous reagents, making it more environmentally friendly.

Biological Properties and Mechanism of Action

CMPD-A has been extensively studied for its biological activities, particularly its potential as a modulator of various cellular processes. One of the key areas of interest is its ability to inhibit specific enzymes involved in signal transduction pathways. Research conducted at the University of California, San Francisco, demonstrated that CMPD-A selectively inhibits protein kinase C (PKC), a family of enzymes that play crucial roles in cell proliferation, differentiation, and apoptosis.

The mechanism by which CMPD-A exerts its inhibitory effects on PKC involves binding to a specific allosteric site on the enzyme. This binding disrupts the conformational changes necessary for PKC activation, thereby preventing downstream signaling events. The selectivity of CMPD-A for PKC over other kinases makes it a promising lead compound for developing targeted therapies.

Potential Therapeutic Applications

The unique biological properties of CMPD-A have led to its evaluation in various preclinical models of disease. One area where it shows significant promise is in cancer therapy. Studies have shown that inhibition of PKC by CMPD-A can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is particularly important for minimizing side effects associated with traditional chemotherapy.

In addition to cancer, CMPD-A has also been investigated for its potential in treating inflammatory diseases. Inflammatory conditions such as rheumatoid arthritis and psoriasis are characterized by excessive activation of PKC pathways. Preclinical studies have demonstrated that administration of CMPD-A strong> can reduce inflammation and alleviate symptoms in animal models.

Clinical Development and Future Directions

The promising preclinical data on CMPD-A strong> have paved the way for further clinical development. Several phase I clinical trials are currently underway to evaluate the safety and pharmacokinetics of this compound in humans. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.

Further research is needed to fully understand the long-term efficacy and safety profile of CMPD-A strong>. Ongoing studies are focusing on optimizing dosing regimens and exploring combination therapies with other drugs to enhance therapeutic outcomes. Additionally, efforts are being made to develop prodrugs or analogs that can improve the bioavailability and stability of this compound.

In conclusion, 2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid (CAS No. 2287316-27-0) strong>, or CMPD-A, represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Continued research and development will likely uncover new opportunities for leveraging this compound in the treatment of diseases such as cancer and inflammatory disorders.

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